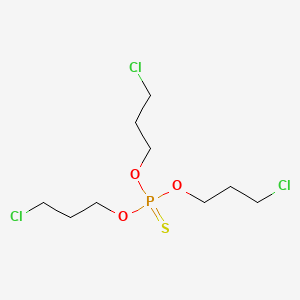
Tris(chloropropyl) thiophosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris(chloropropyl) thiophosphate is a chlorinated organophosphate compound widely used as a flame retardant. It is commonly added to polyurethane foams, PVC, and EVA to enhance their fire resistance properties. This compound is known for its effectiveness in reducing flammability and is often used in various industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Tris(chloropropyl) thiophosphate is typically synthesized by reacting propylene oxide with phosphoryl chloride. This reaction produces a mixture of products, with tris(2-chloro-1-methylethyl) phosphate being the dominant isomer .
Industrial Production Methods: The industrial production of this compound involves large-scale reactions under controlled conditions to ensure the desired product yield and purity. The reaction is carried out in the presence of a catalyst to facilitate the process and achieve high efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: Tris(chloropropyl) thiophosphate undergoes various chemical reactions, including hydrolysis under acidic or alkaline conditions . It can also participate in substitution reactions due to the presence of chlorine atoms.
Common Reagents and Conditions: Common reagents used in reactions with this compound include acids, bases, and nucleophiles. The reaction conditions vary depending on the desired outcome, with temperature and pH being critical factors.
Major Products Formed: The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, hydrolysis can lead to the formation of phosphoric acid derivatives, while substitution reactions can yield various substituted phosphates.
Wissenschaftliche Forschungsanwendungen
Tris(chloropropyl) thiophosphate has a wide range of scientific research applications:
Chemistry: It is used as a flame retardant additive in the synthesis of polymers and other materials.
Biology: Research studies have explored its potential effects on biological systems, including its toxicity and environmental impact.
Industry: It is extensively used in the production of flame-retardant materials, including foams, textiles, and coatings
Wirkmechanismus
The mechanism by which tris(chloropropyl) thiophosphate exerts its flame-retardant effects involves both solid-phase and gas-phase mechanisms . In the solid phase, it promotes char formation, which acts as a barrier to flame propagation. In the gas phase, it releases phosphorus-containing radicals that interfere with the combustion process, reducing the overall flammability of the material.
Vergleich Mit ähnlichen Verbindungen
- Tris(2-chloro-1-methylethyl) phosphate
- Bis(2-chloro-1-methylethyl) (2-chloropropyl) phosphate
- Bis(2-chloropropyl) (2-chloro-1-methylethyl) phosphate
- Tris(2-chloropropyl) phosphate
Comparison: Tris(chloropropyl) thiophosphate is unique due to its specific isomeric composition and its effectiveness as a flame retardant. Compared to other similar compounds, it offers a balance of high flame-retardant efficiency and relatively low toxicity, making it a preferred choice in various industrial applications.
Eigenschaften
CAS-Nummer |
102308-65-6 |
|---|---|
Molekularformel |
C9H18Cl3O3PS |
Molekulargewicht |
343.6 g/mol |
IUPAC-Name |
tris(3-chloropropoxy)-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C9H18Cl3O3PS/c10-4-1-7-13-16(17,14-8-2-5-11)15-9-3-6-12/h1-9H2 |
InChI-Schlüssel |
XIXQYPDYOGTEEY-UHFFFAOYSA-N |
Kanonische SMILES |
C(COP(=S)(OCCCCl)OCCCCl)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


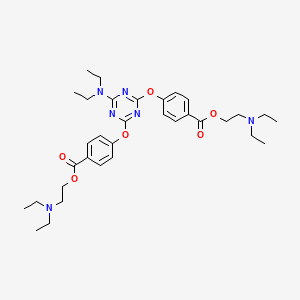
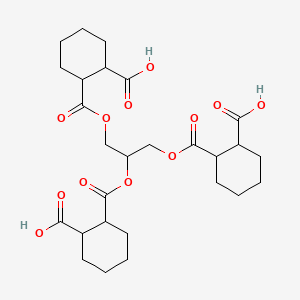
![2-Methoxy-5-methyl-1H-benzo[d]imidazol-1-ol](/img/structure/B13771424.png)
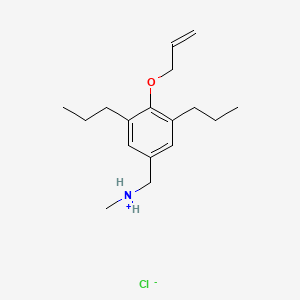
![(R,E)-benzhydryl 3-((1-methyl-1H-tetrazol-5-ylthio)methyl)-8-oxo-7-(p-tolylthioimino)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13771434.png)

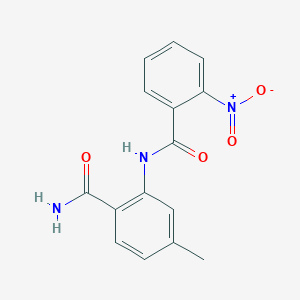
![Titanium, bis(dodecylbenzenesulfonato-kappaO)(2-propanolato)[2-(sulfo-kappaO)ethyl 2-methyl-2-propenoato]-](/img/structure/B13771451.png)
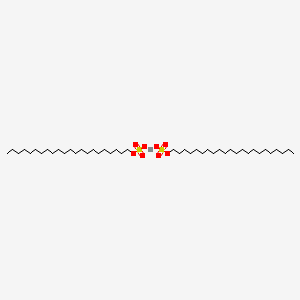
![dimethyl-[5-(methylcarbamoyloxy)-2-propan-2-ylphenyl]azanium;chloride](/img/structure/B13771466.png)
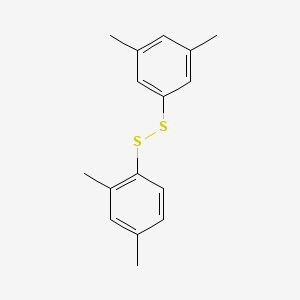

![2-[4-[2-(2-methylbenzoyl)oxyethyl]piperazin-1-yl]ethyl 2-methylbenzoate;dihydrochloride](/img/structure/B13771488.png)
![7-Methoxybenz[a]anthracene](/img/structure/B13771491.png)
